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molecular formula C7H7NOS B041779 4-Hydroxythiobenzamide CAS No. 25984-63-8

4-Hydroxythiobenzamide

Cat. No. B041779
M. Wt: 153.2 g/mol
InChI Key: DOCQBKMMNPJLOR-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a mixture of 4-hydroxybenzothioamide (30.64 g, 0.20 mol) and 2-bromo-1,1-dimethoxyethane (31.00 g, 0.20 mol) in EtOH (600 mL) was added 4-methylbenzenesulfonic acid (34.44 g, 0.20 mol) with stirring at rt. The reaction mixture was heated at 90° C. for 24 h, then cooled to rt and concentrated in vacuo. The mixture was diluted with H2O (200 mL), adjusted to pH 10 with saturated NaHCO3 aqueous solution and extracted with DCM (200 mL×3). The combined organic phases were concentrated in vacuo to give the title compound as s yellow solid (21.3 g, 60%).
Quantity
30.64 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
34.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[S:8])[NH2:7])=[CH:4][CH:3]=1.Br[CH2:12][CH:13](OC)OC.CC1C=CC(S(O)(=O)=O)=CC=1>CCO>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[S:8][CH:12]=[CH:13][N:7]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
30.64 g
Type
reactant
Smiles
OC1=CC=C(C(N)=S)C=C1
Name
Quantity
31 g
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
600 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
34.44 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 90° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (200 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1SC=CN1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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